![molecular formula C21H27N3O3S B2612715 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-75-4](/img/structure/B2612715.png)
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
Indole derivatives, such as the one you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indolin-2-one derivatives have been synthesized for various bioactive molecules . For instance, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors .
Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of related benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The remarkable potential of these compounds as Type II photosensitizers highlights their utility in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another area of application is the inhibition of carbonic anhydrase (CA), particularly the isoforms relevant to cancer, such as CA IX and XII. New ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been discovered as potent inhibitors of these isoforms. The selective and potent inhibition of CA IX by these compounds, with Kis in the nanomolar range, suggests their potential use in anticancer and antimetastatic therapies (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Metal Complex Formation and Luminescence
Benzenesulfonamide derivatives have also been utilized in constructing new d10 metal complexes with potential applications in luminescence and antibacterial properties. The synthesis of such complexes using modified benzenesulfonamide acid and N-containing auxiliary ligands has resulted in compounds with interesting structural characteristics and potential applications in material science and microbiology (Feng et al., 2021).
Precursors for Novel Compounds
Furthermore, benzenesulfonamide derivatives serve as key precursors in synthesizing novel compounds with varied biological activities. For instance, the development of new derivatives incorporating triazine moieties and exhibiting antioxidant, enzyme inhibitory, and potential anticancer activities showcases the versatility of benzenesulfonamide-based compounds in drug discovery (Lolak et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s .
Mode of Action
Similar compounds have been found to inhibit ache, potentially disrupting the breakdown of acetylcholine and enhancing its activity .
Biochemical Pathways
If it acts similarly to other ache inhibitors, it could affect the cholinergic pathway, leading to increased levels of acetylcholine .
Result of Action
Similar compounds have shown cytotoxic effects against various human cancer cell lines .
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23-10-9-18-15-17(7-8-20(18)23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-5-3-2-4-6-19/h2-8,15,21-22H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFNKPGBVNJHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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